Product packaging for 1-(4-hydroxybenzofuran-5-yl)ethanone(Cat. No.:CAS No. 69722-46-9)

1-(4-hydroxybenzofuran-5-yl)ethanone

Cat. No.: B3356987
CAS No.: 69722-46-9
M. Wt: 176.17 g/mol
InChI Key: NMYHGDAZXIKAFM-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzofuran-5-yl)ethanone ( 69722-46-9) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 8 O 3 and a molecular weight of 176.17 g/mol, serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure, featuring an acetyl substituent on a hydroxybenzofuran scaffold, is frequently explored in the synthesis of more complex, biologically active molecules. Current scientific investigations highlight the relevance of analogous 7-acetyl-2-aryl-5-bromobenzofuran compounds in pioneering research for Type 2 Diabetes Mellitus (T2DM). These related structures have demonstrated promising in vitro inhibitory activity against enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are critical targets in managing blood glucose levels . Furthermore, research into similar acetyl-substituted benzofuran derivatives indicates potential for anticancer applications, with studies showing moderate to significant antigrowth effects against breast cancer cell lines such as MCF-7 in vitro . The compound's mechanism of action, inferred from studies on its structural analogs, is associated with enzyme inhibition through specific binding interactions—including hydrogen bonding and π-π stacking—within the enzymes' active sites, as confirmed by molecular docking analyses . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. We supply this chemical for laboratory research to support the advancement of scientific discovery in disease mechanisms and drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B3356987 1-(4-hydroxybenzofuran-5-yl)ethanone CAS No. 69722-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-1-benzofuran-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYHGDAZXIKAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472636
Record name 1-(4-Hydroxy-benzofuran-5-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69722-46-9
Record name 1-(4-Hydroxy-benzofuran-5-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-(4-hydroxybenzofuran-5-yl)ethanone Core

The precise construction of the this compound scaffold, with its specific 4-hydroxy and 5-acetyl substitution pattern, demands a high degree of regioselectivity. Various synthetic strategies have been developed for the broader class of benzofurans, which can be adapted to achieve this specific substitution pattern. nih.govmdpi.comoregonstate.edu The choice of starting materials and reaction conditions is critical to direct the formation of the desired isomer over other potential products.

The Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide, provides a classical and versatile route to the benzofuran (B130515) core. pharmdguru.comwikipedia.org This method, when applied to benzofuran synthesis, typically involves an intramolecular SN2 reaction. wikipedia.org The strategy commences with a suitably substituted phenol, which is first O-alkylated with an α-halo ketone or a related synthon to form an α-aryloxy ketone intermediate. This intermediate then undergoes an intramolecular cyclodehydration to furnish the furan ring.

The formation of the furan ring is the pivotal step in constructing the benzofuran scaffold, and various cyclization reactions are employed to achieve this transformation. nih.govnih.gov A common and effective strategy is the acid-catalyzed intramolecular cyclodehydration of α-aryloxy ketones. mdpi.com This approach is particularly relevant for the synthesis of this compound.

The synthesis would begin with a resorcinol derivative, which undergoes a Friedel-Crafts acylation to introduce the acetyl group at the desired position, guided by the directing effects of the hydroxyl groups. The resulting dihydroxyphenyl ketone is then reacted with an α-haloketone, like chloroacetone, to form an α-aryloxy ketone intermediate. This intermediate, upon treatment with an acid catalyst, undergoes cyclization to form the furan ring. A variety of acids can be employed to promote this cyclization, each with its own advantages regarding reaction conditions and yields. mdpi.com

Table 1. Comparison of Catalysts for Acid-Catalyzed Cyclodehydration of α-Aryloxy Ketones
CatalystTypical ConditionsReference
Polyphosphoric acid (PPA)Heat (e.g., 80-100 °C) mdpi.com
Sulfuric acid (H₂SO₄)Concentrated, often with heating mdpi.com
p-Toluenesulfonic acid (p-TsOH)Reflux in an inert solvent (e.g., toluene) with water removal mdpi.com
Titanium tetrachloride (TiCl₄)Inert solvent (e.g., CH₂Cl₂), often at room temperature mdpi.commdpi.com
Bismuth triflate (Bi(OTf)₃)Mild conditions, catalytic amounts mdpi.com

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-O bonds, and these methods are exceptionally well-suited for constructing complex heterocyclic systems like benzofurans. nih.govresearchgate.net Strategies such as the Sonogashira coupling and subsequent cyclization offer a powerful and regioselective route to the 4-hydroxybenzofuran core. acs.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a key step in many benzofuran syntheses. researchgate.netrsc.org To synthesize this compound, a plausible route begins with a 2-iodoresorcinol derivative. The hydroxyl groups would likely require protection, for example as methoxymethyl (MOM) ethers, before proceeding. The protected 2-iodoresorcinol would then undergo a Friedel-Crafts acylation to introduce the acetyl group regioselectively at the C-4 position (relative to the iodine). This intermediate is then coupled with a suitable terminal alkyne (e.g., trimethylsilylacetylene) using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base like triethylamine. acs.org Following the coupling reaction, removal of the silyl group (if used) and an intramolecular cyclization (5-endo-dig), often promoted by the same or a different catalyst system, yields the benzofuran ring. The final deprotection of the phenolic hydroxyl groups reveals the target molecule. This method offers excellent control over substituent placement. researchgate.net

Cacchi-type Cycloisomerization: Another powerful palladium-catalyzed method is the Cacchi reaction, which involves the cyclization of 2-(1-alkynyl)phenols with vinylic or aryl halides/triflates to form 2,3-disubstituted benzofurans. nih.gov While this typically yields a 2,3-disubstituted product, the underlying principle of palladium-catalyzed activation and cyclization is relevant. A one-pot, three-component synthesis combining a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can efficiently generate highly substituted benzofurans, demonstrating the versatility of palladium catalysis in constructing this scaffold. nih.gov

Table 2. Typical Conditions for Palladium-Catalyzed Benzofuran Synthesis
Reaction TypePd CatalystCo-Catalyst/Ligand/BaseReference
Sonogashira Coupling/CyclizationPdCl₂(PPh₃)₂CuI / PPh₃ / Et₃N acs.orgresearchgate.net
Sonogashira/Cacchi Three-ComponentPdCl₂(PPh₃)₂CuI / Et₃N nih.gov
Carbonylative Sonogashira CouplingPd(II)-NHC ComplexesCO gas / Diethylamine nih.gov
Tsuji-Trost-type Reaction[Pd(η³-C₃H₅)Cl]₂XPhos / K₂CO₃ unicatt.it

Derivatization Strategies for Functionalization of this compound

The presence of two distinct and reactive functional groups—the acetyl ketone and the phenolic hydroxyl—makes this compound a versatile platform for further chemical modification. Derivatization strategies can selectively target one group while preserving the other, often requiring the use of protecting groups.

The acetyl group, a methyl ketone, is amenable to a wide range of classical carbonyl chemistry transformations. The electronic properties of the 4-hydroxyl group and the benzofuran ring system will influence the reactivity of this ketone. The hydroxyl group, being electron-donating, can increase the nucleophilicity of the aromatic ring but may have a more modest effect on the exocyclic acetyl group.

Potential transformations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol, 1-(4-hydroxybenzofuran-5-yl)ethanol, using reducing agents like sodium borohydride (NaBH₄). Further reduction to an ethyl group can be achieved under harsher conditions, such as through a Clemmensen or Wolff-Kishner reduction, though the phenolic hydroxyl would likely require protection.

Oxidation: A Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, could convert the acetyl group into an acetate (B1210297) ester, yielding 4-hydroxy-5-acetoxybenzofuran.

Condensation Reactions: Base-catalyzed aldol-type or Claisen-Schmidt condensations with various aldehydes can occur at the methyl position of the acetyl group to form α,β-unsaturated chalcone-like derivatives.

Halogenation: The methyl group can be halogenated under acidic or basic conditions. For instance, bromination can yield 1-(5-(2-bromoacetyl)-4-hydroxybenzofuran-yl)ethanone, a reactive intermediate for further substitution. nih.gov

Formation of Imines and Related Derivatives: The ketone can react with primary amines, hydroxylamine, or hydrazine to form imines, oximes, and hydrazones, respectively.

The phenolic hydroxyl group at the C-4 position is a key site for functionalization, enabling the synthesis of various ethers and esters. nih.gov However, its acidity and nucleophilicity often necessitate protection during reactions targeting other parts of the molecule, such as the acetyl group or the benzofuran ring itself.

Functionalization:

O-Alkylation: Williamson ether synthesis can be employed by deprotonating the phenol with a base (e.g., K₂CO₃, NaH) and reacting the resulting phenoxide with an alkyl halide to form ethers.

O-Acylation: Esterification can be readily achieved by reacting the phenol with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to produce aryl esters.

Protecting Group Chemistry: The choice of a suitable protecting group is crucial and depends on its stability to subsequent reaction conditions and the mildness of its removal. Orthogonal protecting group strategies allow for the selective deprotection of one group in the presence of others.

Table 3. Common Protecting Groups for the Phenolic Hydroxyl Group
Protecting GroupAbbreviationIntroduction ConditionsCleavage Conditions
Methyl etherMeMeI, K₂CO₃ or (CH₃)₂SO₄, K₂CO₃BBr₃, HBr
Benzyl etherBnBnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)
Methoxymethyl etherMOMMOMCl, DIPEAAcid (e.g., HCl, TFA)
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, Imidazole, DMFF⁻ (TBAF), Acid (e.g., AcOH)
Acetyl esterAcAc₂O, PyridineBase (e.g., K₂CO₃/MeOH, NaOMe)

Exploration of Benzofuran Ring System Substitution Patterns

The regiochemical outcome of electrophilic substitution reactions on the benzofuran ring is dictated by the electronic nature and position of the existing substituents. In the case of 4-hydroxybenzofuran, the hydroxyl group at the C4-position is a potent activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system through resonance. This directing effect is crucial in predicting the outcome of reactions such as Friedel-Crafts acylation or the Fries rearrangement, which are pivotal for the introduction of the acetyl group to form this compound.

The resonance structures of 4-hydroxybenzofuran show an increase in electron density at the positions ortho (C5) and para (C7) to the hydroxyl group, making these sites more susceptible to electrophilic attack. The C5 position is generally favored for substitution due to steric considerations.

A potential synthetic route to this compound involves the Fries rearrangement of 4-acetoxybenzofuran. This reaction, typically catalyzed by a Lewis acid, involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding a hydroxy aryl ketone. researchgate.netacs.org The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the choice of solvent. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. rsc.org Given the directing influence of the C4-hydroxyl group, the acetyl group from 4-acetoxybenzofuran would be expected to migrate preferentially to the C5 position (ortho) under appropriate thermal conditions.

Alternatively, direct Friedel-Crafts acylation of 4-hydroxybenzofuran with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is another viable approach. The inherent directing effect of the C4-hydroxyl group would again favor the introduction of the acetyl group at the C5 position. acs.orgnih.gov The choice of Lewis acid and reaction conditions can be optimized to maximize the yield of the desired 5-acetylated product.

ReactionKey TransformationRegioselectivityInfluencing Factors
Fries Rearrangement4-acetoxybenzofuran → this compoundPrimarily ortho (C5)Temperature, Solvent, Lewis Acid
Friedel-Crafts Acylation4-hydroxybenzofuran + Acetylating Agent → this compoundPrimarily ortho (C5)Lewis Acid, Solvent, Temperature

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact and enhance sustainability. acs.org These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are efficient and recyclable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgwuxiapptec.comorganic-chemistry.org The application of microwave assistance has been reported for various benzofuran syntheses, including multicomponent reactions and cyclization steps. mdpi.com For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions has been efficiently performed using microwave irradiation, highlighting its potential for rapid library synthesis. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation has been successfully employed in the one-pot synthesis of 2-substituted benzofurans. nih.govacs.org This method often proceeds under milder conditions and in shorter reaction times, aligning with the goals of green chemistry. acs.orgrsc.orgacs.org

Synthesis in Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, with its unique properties, has been utilized as a solvent for the synthesis of 2-aroylbenzofurans via the Rap-Stoermer reaction, facilitated by a phase-transfer catalyst. lookchem.com This approach offers advantages in terms of cost, safety, and environmental impact. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been employed as eco-friendly media for the synthesis of benzofuran derivatives.

Catalyst-Free and Biocatalytic Methods: The development of catalyst-free synthetic methods is highly desirable to avoid the use of often toxic and expensive metal catalysts. Catalyst-free cascade reactions have been reported for the synthesis of benzofuran derivatives from nitroepoxides and salicylaldehydes. nih.gov Furthermore, biocatalysis offers a green and highly selective alternative for chemical transformations. While specific biocatalytic routes to this compound are not yet established, the broader application of enzymes in heterocyclic synthesis is a growing area of research.

Green Chemistry ApproachKey FeaturesExamples in Benzofuran Synthesis
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yieldsMulticomponent reactions, cyclizations rsc.orgmdpi.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditionsOne-pot synthesis of 2-substituted benzofurans nih.govacs.org
Green SolventsUse of water, deep eutectic solventsRap-Stoermer reaction in water lookchem.com, reactions in DES
Catalyst-Free MethodsAvoidance of metal catalystsCascade reactions of nitroepoxides and salicylaldehydes nih.gov
BiocatalysisHigh selectivity, mild conditionsEmerging area with potential for benzofuran synthesis

Stereoselective Synthesis of Chiral Benzofuran Analogs

While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of chiral benzofuran analogs is of significant interest due to the prevalence of chirality in biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

Enantioselective C-H Functionalization: A powerful strategy for introducing chirality involves the enantioselective functionalization of C-H bonds. For the synthesis of 2,3-dihydrobenzofurans, a sequential approach utilizing a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been developed. lookchem.com This method allows for the creation of highly functionalized and enantioenriched dihydrobenzofuran cores.

Intramolecular Heck Reaction of Chiral Precursors: The intramolecular Heck reaction is a robust method for the formation of cyclic structures. By starting with a chiral, non-racemic precursor, the chirality can be transferred to the final benzofuran product. This approach has been successfully applied to the enantioselective total synthesis of natural products containing a benzofuran motif, such as Daphnodorin B. rsc.org

Organocatalyzed Asymmetric Reactions: Organocatalysis has emerged as a versatile tool for asymmetric synthesis. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been used to catalyze asymmetric dearomative cycloaddition reactions to produce structurally diverse cyclopenta[b]benzofuran derivatives with multiple stereocenters in high diastereo- and enantioselectivity. researchgate.net Chiral squaramide catalysts have also been employed in the enantioselective [4+2] cyclization of azadienes with azlactones to afford benzofuran-fused N-heterocycles.

Synthesis from Chiral Pool: Another approach to chiral benzofurans involves utilizing starting materials from the chiral pool, such as amino acids or carbohydrates. A microwave-assisted route has been developed for the synthesis of chiral 2-substituted benzofurans directly from N-protected α-amino acids without significant racemization. nih.gov

Stereoselective MethodKey PrincipleApplication in Benzofuran Synthesis
Enantioselective C-H FunctionalizationChiral catalyst directs the formation of one enantiomer during C-H bond activationSynthesis of enantioenriched 2,3-dihydrobenzofurans lookchem.com
Intramolecular Heck ReactionTransfer of chirality from a non-racemic starting materialTotal synthesis of chiral natural products like Daphnodorin B rsc.org
OrganocatalysisUse of small chiral organic molecules to induce stereoselectivityAsymmetric cycloaddition reactions to form complex benzofurans researchgate.net
Chiral Pool SynthesisUtilization of readily available enantiopure starting materialsSynthesis of optically active 2-benzofuranmethanamines from amino acids nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Cellular Studies

Anticancer and Antiproliferative Activity Mechanisms

Benzofuran (B130515) scaffolds are integral to many biologically active compounds and have demonstrated significant potential as anticancer agents. rsc.orgnih.gov Various derivatives have shown potent inhibitory effects against a panel of human cancer cell lines, often comparable or superior to existing chemotherapy drugs. nih.gov

Modulation of Cell Cycle Progression in Cancer Cell Lines (e.g., HL60, MDA-MB-231, Caski, MCF-7)

While specific studies on the cell cycle modulation by 1-(4-hydroxybenzofuran-5-yl)ethanone are not extensively documented, research on related benzofuran derivatives provides insight into their antiproliferative mechanisms. For instance, certain benzofuran derivatives have been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.

Studies on the human breast cancer cell lines MCF-7 and MDA-MB-231 have shown that other compounds can cause G1 arrest, a phenomenon often associated with the modulation of key cell cycle regulatory proteins like cyclin D1, p21, and p53. accscience.com For example, a sub-fraction of Strobilanthes crispus was found to cause G1 arrest in both MCF-7 and MDA-MB-231 cells. accscience.com Similarly, other research has demonstrated that certain microtubule disruptors can lead to a metaphase block in these cell lines, sensitizing them to radiation-induced damage. chemicalbook.com

In the context of other cancer cell lines, various benzofuran derivatives have exhibited significant cytotoxicity. For example, newly synthesized brominated derivatives of benzofuran showed cytotoxic effects against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines. nih.gov The antiproliferative activities of a range of benzofuran derivatives against several cancer cell lines, including MCF-7, are highlighted in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 32aMCF-74.0-8.99 nih.gov
Benzofuran-2-carboxamide 50gHCT-1160.87 nih.gov
Benzofuran-2-carboxamide 50gHeLa0.73 nih.gov
Benzofuran-2-carboxamide 50gA5490.57 nih.gov
Piperazine-based benzofurans 37a-hMCF-7, A549, HeLa, HCT116, SGC7901< 10 nih.gov
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA5492.85 accscience.comejmo.org
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneH12991.46 accscience.comejmo.org
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT1160.59 accscience.comejmo.org
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT290.35 accscience.comejmo.org

Induction of Apoptotic Pathways and Associated Molecular Markers

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Several benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety was found to induce apoptosis in human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. accscience.comejmo.orguludag.edu.tr Morphological changes associated with apoptosis, such as pycnotic nuclei and chromatin condensation, were observed in these cells upon treatment. accscience.comuludag.edu.tr

Furthermore, studies on other benzofuran derivatives have revealed their ability to trigger apoptosis through intrinsic pathways, which are often associated with the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. chemicalbook.com The upregulation of specific molecular markers involved in apoptosis, such as Bcl-2, PUMA, Mcl-1, and Bak, has been noted in response to treatment with certain benzophenones, suggesting a role for the mitochondria-dependent pathway. researchgate.net

Inhibition of Specific Cellular Targets (e.g., PTP1B, Topoisomerases)

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a therapeutic target in several diseases, including cancer. nih.gov Inhibition of PTP1B can disrupt cancer cell invasion and metastasis. uludag.edu.tr While direct inhibition of PTP1B by this compound has not been detailed, farnesylated 2-arylbenzofurans isolated from Morus alba have demonstrated strong inhibitory effects on PTP1B. nih.gov The presence of a farnesyl group was found to be crucial for this potent inhibitory activity. nih.gov

The table below summarizes the PTP1B inhibitory activity of some 2-arylbenzofuran derivatives.

CompoundIC50 (µM) against PTP1BReference
Morusalfuran A11.02 nih.gov
Morusalfuran B8.92 nih.gov
Morusalfuran C7.26 nih.gov
Sodium Orthovanadate (Positive Control)15.10 nih.gov
Ursolic Acid (Positive Control)11.34 nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. libretexts.org Benzofuran derivatives have been investigated for their potential to inhibit various enzymes involved in different pathological pathways.

α-Glucosidase Inhibition and Related Glycemic Pathway Modulation

α-Glucosidase inhibitors are a class of drugs used to manage post-prandial hyperglycemia, a key concern in type 2 diabetes, by delaying carbohydrate digestion and glucose absorption. nih.govchemicalbook.com Flavonoids, a class of compounds that can include benzofuran-like structures, have been identified as promising modulators of α-glucosidase activity. nih.gov The inhibitory effect is often dependent on the specific structural features of the flavonoid. nih.gov While specific data on this compound is lacking, the broader class of benzofurans and related flavonoids suggests a potential for α-glucosidase inhibition. nih.govchemicalbook.com

5-Lipoxygenase Inhibition and Anti-Inflammatory Pathways

The enzyme 5-lipoxygenase (5-LOX) plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. rsc.orgnih.govnih.gov Inhibition of the 5-LOX pathway is a recognized strategy for controlling inflammation. nih.govresearchgate.net Certain natural and synthetic compounds are known to inhibit 5-LOX, thereby reducing the production of pro-inflammatory leukotrienes. nih.govejmo.org

A structurally related compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, has demonstrated immunomodulatory effects by inhibiting the respiratory burst of human polymorphonuclear leukocytes (PMNs) and their chemotactic migration. nih.gov This activity suggests an interaction with inflammatory pathways, potentially involving enzymes like 5-LOX. The compound exhibited stronger inhibition of luminol-enhanced chemiluminescence in PMNs than acetylsalicylic acid, a standard anti-inflammatory drug. nih.gov

Tyrosinase Inhibition and Melanogenesis Research

Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the process of melanogenesis, the pathway responsible for melanin (B1238610) pigment production. The inhibition of this enzyme is a primary focus for developing agents that can manage hyperpigmentation. Research into various classes of compounds, including aurones, which are structurally related to benzofurans, has identified features that contribute to significant tyrosinase inhibition, such as the presence of multiple hydroxyl groups. While broad studies on benzofuran derivatives suggest their potential as tyrosinase inhibitors, specific data on the direct inhibitory effects of this compound on tyrosinase activity or its broader impact on the melanogenesis cascade in cellular models is not extensively detailed in the available literature. Further investigations are required to determine if this compound acts as a competitive or non-competitive inhibitor and to quantify its potency, often expressed as an IC50 value, in comparison to standard inhibitors like kojic acid.

Other Enzyme Targets (e.g., COX-2, iNOS)

Beyond melanogenesis, the anti-inflammatory potential of benzofuran derivatives has been explored through their interaction with enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are key mediators of inflammatory processes. Overexpression of iNOS is linked to various inflammatory conditions, making its inhibition a therapeutic goal. Similarly, selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs.

Studies on structurally related 2-arylbenzofurans have shown that this class of compounds can act as selective COX-2 inhibitors. Molecular docking and in vitro assays on these related compounds have provided insights into the structural features that favor binding to the COX-2 active site. However, specific enzymatic assay data detailing the inhibitory concentration (IC50) of this compound against COX-2 or iNOS is not sufficiently available to definitively characterize its potency and selectivity as an anti-inflammatory agent.

Antimicrobial Activity Mechanisms

The investigation into novel antimicrobial agents is critical for addressing the challenge of drug-resistant pathogens. The activity of this compound has been evaluated against a spectrum of clinically relevant bacteria and fungi.

Antibacterial Effects Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli)

The antibacterial potential of benzofuran derivatives has been noted in various studies. However, when specifically examining a series of new benzofuran derivatives, they were found to be inactive against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhimurium, a close relative of Escherichia coli. This suggests that the antibacterial activity of the benzofuran scaffold is highly dependent on its specific substitution pattern. For this compound, detailed studies quantifying its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common strains like S. aureus and E. coli are limited in current scientific literature.

Antifungal Properties (e.g., C. albicans, A. flavus)

Fungal infections, particularly from opportunistic pathogens like Candida albicans and the aflatoxin-producing mold Aspergillus flavus, pose significant health threats. Flavonoids and other phytochemicals have demonstrated notable antifungal activity, including the ability to inhibit biofilm formation, a key virulence factor for C. albicans. While the broader class of benzofuran compounds has been investigated for various bioactivities, specific data on the antifungal efficacy of this compound against C. albicans and A. flavus is not well-documented. Establishing its fungistatic or fungicidal activity through MIC and MFC (Minimum Fungicidal Concentration) values is necessary to understand its potential as an antifungal agent.

Exploration of Membrane Integrity and Biofilm Formation

A key mechanism for many antimicrobial agents involves the disruption of the microbial cell membrane, leading to a loss of integrity and cell death. Furthermore, the ability to inhibit or disrupt biofilms—structured communities of microbial cells adhered to a surface—is a critical attribute for an effective antimicrobial, as biofilms confer significant resistance to conventional treatments. Some furanone derivatives have been identified as potent inhibitors of biofilm formation, often by interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development. However, there is a lack of specific research demonstrating the effect of this compound on the membrane integrity of bacteria or fungi, or its ability to prevent or eradicate biofilms formed by pathogens like S. aureus or C. albicans.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzofuran derivatives are among the many natural and synthetic compounds that have been investigated for their antioxidant properties. The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals.

Studies on new benzofuran derivatives have shown that certain substitution patterns can lead to very significant antioxidant activity, as measured by methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, the transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. While research on related benzofuran-1,3-thiazolidin-4-one derivatives has also demonstrated antioxidant potential, specific quantitative data, such as IC50 values from antioxidant assays for this compound, are needed to fully assess its capacity to mitigate oxidative stress.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are fundamental in vitro methods used to determine the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods. nih.govmdpi.com

In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically. mdpi.com The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of its characteristic blue-green color. nih.gov The activity is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the radicals. nih.govscholarena.com

While specific DPPH and ABTS assay results for this compound are not detailed in the available literature, studies on other benzofuran derivatives demonstrate the class's potential. For instance, benzofuran hydrazones have shown varying degrees of radical-scavenging ability, which is often correlated with the number and position of hydroxyl groups on the molecule. researchgate.net The presence of a hydroxyl group, such as the one at the C4 position in this compound, is a key structural feature for antioxidant activity. researchgate.net

Table 1: Radical Scavenging Activity of Representative Benzofuran Derivatives (Data for illustrative purposes from related compounds)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Benzofuran Hydrazone 515.38.5 researchgate.net
Benzofuran Hydrazone 712.16.2 researchgate.net
Benzofuran Hydrazone 118.94.1 researchgate.net
Ascorbic Acid (Standard)25.514.8 researchgate.net

Ferric Reducing Antioxidant Power (FRAP) and Electron Transfer Mechanisms

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess antioxidant capacity. This assay is based on a single electron transfer (SET) mechanism. researchgate.net It measures the ability of an antioxidant to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which can be quantified by measuring the change in absorbance at 593 nm. nih.govnih.gov The FRAP assay directly measures the reducing capability of a compound, which is an important aspect of its antioxidant potential. researchgate.net

The antioxidant activity of benzofuran derivatives has been evaluated using the FRAP assay. For example, certain benzofuran hydrazones have demonstrated an ability to reduce ferric ions, indicating their capacity to act as electron donors. researchgate.net This electron-donating ability is a key mechanism through which antioxidants can neutralize reactive oxygen species and terminate radical chain reactions.

Table 2: Ferric Reducing Antioxidant Power of Representative Benzofuran Derivatives (Data for illustrative purposes from related compounds)
CompoundFRAP Value (µmol Fe(II)/µmol)Reference
Benzofuran Hydrazone 51.8 researchgate.net
Benzofuran Hydrazone 72.1 researchgate.net
Benzofuran Hydrazone 112.5 researchgate.net
Trolox (Standard)1.0 researchgate.net

Cellular Antioxidant Response Pathways (e.g., HO-1 upregulation)

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating cellular pathways. One such critical pathway involves the nuclear factor erythroid 2-related factor 2 (Nrf2) and its target gene, heme oxygenase-1 (HO-1). researchgate.netnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, including HO-1. researchgate.netresearchgate.net

The induction of HO-1 is a key cellular defense mechanism against oxidative stress. researchgate.net HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin, along with the release of free iron and carbon monoxide. nih.gov Several natural compounds have been shown to induce HO-1 expression, thereby enhancing the cell's endogenous antioxidant capacity. researchgate.net Studies on various phytochemicals demonstrate that activation of the Nrf2/HO-1 pathway is a significant mechanism for cellular protection. researchgate.netnih.gov While direct evidence for this compound is lacking, the known antioxidant properties of the benzofuran class suggest that investigating its effect on the Nrf2/HO-1 pathway would be a logical step in characterizing its cellular antioxidant activity.

Anti-inflammatory Activity at the Molecular Level

Inflammation is a complex biological response often linked to oxidative stress. Key molecular pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, are central to the inflammatory process. mdpi.comnih.gov The activation of these pathways leads to the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). nih.govscispace.com

Many anti-inflammatory agents act by inhibiting these signaling pathways. For instance, inhibition of NF-κB activation can prevent the transcription of numerous pro-inflammatory genes. scispace.comnih.gov Research on synthetic benzofuran hybrids has demonstrated that these compounds can exert anti-inflammatory effects by significantly inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. scispace.com This inhibition leads to a downstream reduction in the secretion of inflammatory mediators. scispace.com Although specific data for this compound is unavailable, the established anti-inflammatory mechanisms of related benzofuran compounds provide a strong rationale for investigating its potential in this area. nih.govnih.gov

Table 3: Anti-inflammatory Activity of a Representative Benzofuran Hybrid (Compound 5d) (Data for illustrative purposes from a related compound)
TargetActivityReference
NO Production IC5052.23 ± 0.97 µM nih.govscispace.com
Phospho-IKKα/β InhibitionDose-dependent scispace.com
Phospho-p65 InhibitionDose-dependent scispace.com
Phospho-ERK InhibitionDose-dependent scispace.com

Antiviral Research: Focus on HIV-1 Inhibition (e.g., entry inhibition)

The entry of the Human Immunodeficiency Virus-1 (HIV-1) into host cells is a multistep process that presents several targets for therapeutic intervention. This process typically involves the attachment of the viral envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor, followed by binding to a coreceptor (either CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes. nih.gov Inhibitors that block any of these steps are known as entry inhibitors. nih.gov

The benzofuran scaffold has been explored for various biological activities, including antiviral effects. nih.govresearchgate.net While the literature contains reports on benzofuran derivatives with anti-HIV activity, specific studies focusing on this compound and its potential as an HIV-1 entry inhibitor are not currently available. Research into other chemical classes has shown that it is possible to block HIV-1 entry by targeting the viral envelope, preventing the necessary conformational changes for receptor binding. nih.gov Given the structural diversity and broad bioactivity of benzofuran derivatives, investigating the potential of this compound to interfere with the HIV-1 entry process could be a worthwhile area of future research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Activity (e.g., position, electronic, steric effects)

The substitution pattern on the benzofuran (B130515) core is a critical determinant of biological activity, with both the type of substituent and its location playing pivotal roles. nih.govresearchgate.net

Positional Effects: The location of substituents on the benzofuran ring significantly influences the compound's pharmacological properties. For instance, in the context of anticancer activity, the presence of a methoxy (B1213986) group at position C6 of the benzofuran ring has been shown to confer maximum inhibitory activity, whereas a methoxy group at position C4 resulted in the least activity. nih.gov This suggests that the C4-hydroxyl group in 1-(4-hydroxybenzofuran-5-yl)ethanone may modulate its activity in a position-specific manner. Conversely, studies on antibacterial agents have highlighted the importance of a hydroxyl group at the C5-position for activity. rsc.org The specific arrangement in this compound, with a C4-hydroxyl and a C5-acetyl group, presents a unique substitution pattern whose precise impact requires targeted biological evaluation.

Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—are crucial.

Hydroxyl Group (-OH): The hydroxyl group at C4 is a strong hydrogen bond donor and is generally considered an electron-donating group through resonance. The presence of phenolic hydroxyl groups on the benzofuran scaffold has been found to be crucial for modulating anticancer activity, as the hydrogen-donating capability can promote favorable interactions with biological targets. nih.govnih.gov

Acetyl Group (-COCH₃): The acetyl group at C5 is an electron-withdrawing group. In studies of aurone (B1235358) and indanone derivatives, the introduction of electron-withdrawing groups was found to be beneficial for antibacterial activity. The acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor, potentially influencing interactions with receptor sites.

Steric Effects: The size and spatial arrangement of substituents can also affect how the molecule fits into a receptor's binding pocket. While the hydroxyl group is relatively small, the acetyl group has a greater steric presence. Its orientation relative to the planar benzofuran ring can influence binding affinity and selectivity.

The interplay of these effects is summarized in the table below, based on general findings for benzofuran derivatives.

Substituent/FeaturePositionGeneral Impact on Biological ActivityReference
Hydroxyl (-OH)GeneralCrucial for anticancer activity; acts as a hydrogen bond donor. nih.gov
Hydroxyl (-OH)C5Important for antibacterial activity. rsc.org
Methoxy (-OCH₃)C4Associated with least anticancer inhibitory activity. nih.gov
Methoxy (-OCH₃)C6Associated with maximum anticancer inhibitory activity. nih.gov
Halogen (e.g., -Br, -Cl)Phenyl Ring (para)Enhances cytotoxic properties due to hydrophobicity and electron-donating nature. nih.gov
CONH GroupGeneralConsidered necessary for anticancer activity in certain series. nih.gov
Ester/Heterocyclic RingC2Found to be crucial for cytotoxic activity. nih.gov

Stereochemical Influences on Pharmacological Profiles

Stereochemistry is a fundamental aspect of pharmacology, as different enantiomers of a chiral drug can exhibit vastly different activities and metabolic profiles. researchgate.net The parent molecule, this compound, is achiral as it lacks a stereocenter.

However, the introduction of chirality through synthetic modification could lead to derivatives with distinct pharmacological profiles. For example, if the ketone of the acetyl group at C5 were to be reduced to a secondary alcohol, a chiral center would be created, resulting in (R)- and (S)-enantiomers. These enantiomers would have identical chemical formulas but different three-dimensional arrangements. In a chiral biological environment, such as a receptor binding site, these two isomers could interact differently, potentially leading to one being more active or having a different type of activity than the other.

Studies on other benzofuran derivatives have demonstrated the importance of stereochemistry. For example, the analysis of stereoisomeric mixtures of bicyclic benzofuran derivatives has been achieved using chiral gas chromatography, allowing for the assignment of specific stereoisomers. researchgate.net In naturally occurring benzofuran-type lignans, the relative configuration between protons, determined by techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), is key to defining the molecule's three-dimensional structure and, consequently, its biological function. acs.org This underscores the principle that if this compound were used as a scaffold for further drug development, controlling the stereochemistry of any new chiral centers would be essential for optimizing pharmacological activity.

QSAR Modeling for Predictive Activity and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. irb.hrpnrjournal.com These models are invaluable for predicting the activity of new compounds and for guiding lead optimization in drug discovery. arxiv.org

For benzofuran derivatives, several QSAR studies have been conducted to understand the key features driving their activity against various targets. nih.govnih.govderpharmachemica.com These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure.

Types of Descriptors and Models:

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices and counts of specific atom types or bonds. For instance, a QSAR study on arylbenzofuran derivatives as H3-receptor antagonists identified descriptors like T_3_N_5 (count of triple-bonded atoms separated from a nitrogen by five bonds) as important for activity. derpharmachemica.com

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors related to the 3D fields surrounding the molecules (e.g., steric, electrostatic). nih.gov A 3D-QSAR study on dibenzofuran (B1670420) derivatives identified a pharmacophore model where features like ring aromaticity, hydrophobicity, and hydrogen bond acceptors were crucial for inhibitory activity. nih.govnih.gov

Application to Lead Optimization: A QSAR model developed for a series of compounds based on the this compound scaffold could provide predictive insights. By analyzing the model, chemists could determine which modifications would be most likely to enhance a desired biological activity. For example, the model might indicate that increasing the hydrophobicity at a certain position or adding a hydrogen bond donor at another would be beneficial. This allows for the rational design of new, more potent analogs, saving time and resources in the drug development process. The statistical robustness of these models is typically validated internally (e.g., cross-validation q²) and externally (pred_r²) to ensure their predictive power. pnrjournal.comderpharmachemica.com

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around single bonds. Identifying the specific conformation that a molecule adopts when it interacts with its biological target—the bioactive conformation—is a cornerstone of modern drug design. nih.gov

For this compound, the core benzofuran ring system is planar and rigid. The main conformational flexibility arises from the rotation of the C4-hydroxyl group and the C5-acetyl group. The relative orientation of these two adjacent groups is particularly important. It is possible that an intramolecular hydrogen bond could form between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the acetyl group. This would create a pseudo-six-membered ring, significantly restricting the conformational freedom of both substituents and holding them in a specific, planar arrangement relative to each other.

The bioactive conformation of related benzofuran antagonists has been investigated using techniques like molecular mechanics and Nuclear Magnetic Resonance (NMR) Overhauser Effect (NOE) experiments. nih.gov Such studies have shown that compounds with good binding activity often share a similar conformation to other known potent antagonists, suggesting they bind to the same receptor site. nih.gov For this compound, determining its preferred low-energy conformation(s) in solution and comparing them to the requirements of a target binding site would be a critical step in evaluating its potential as a therapeutic agent.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-hydroxybenzofuran-5-yl)ethanone, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related benzofuran (B130515) derivatives. These studies consistently demonstrate that the benzofuran scaffold is a versatile pharmacophore capable of interacting with a range of biological targets, including enzymes and receptors. For instance, molecular docking studies on other benzofuran derivatives have shown their potential to inhibit enzymes like urease and those involved in microbial metabolic pathways benthamdirect.com.

The binding mode of this compound within a protein's active site would be dictated by its structural features: the hydroxy group, the acetyl group, and the benzofuran ring system. The hydroxy and acetyl groups are key hydrogen bond donors and acceptors, while the planar benzofuran ring is well-suited for hydrophobic and π-stacking interactions.

Protein-ligand interaction fingerprints (PLIFs) are a valuable tool for summarizing and comparing the binding modes of different ligands to a protein target. A PLIF is a binary string where each bit represents a specific interaction with an amino acid residue in the binding site. For this compound, a hypothetical PLIF could be generated to highlight key interactions.

Interaction TypeInteracting Residue (Hypothetical)
Hydrogen Bond (Donor)Aspartate, Glutamate
Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine
Hydrophobic InteractionLeucine, Isoleucine, Valine
π-π StackingPhenylalanine, Tyrosine, Tryptophan
Cation-π InteractionLysine, Arginine

This table illustrates the potential interactions that this compound could form within a protein's active site. The specific residues would, of course, depend on the particular protein target.

The binding affinity of this compound to a protein target is largely determined by a combination of hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group at the 4-position is a potent hydrogen bond donor and acceptor. The carbonyl oxygen of the ethanone (B97240) group at the 5-position serves as a strong hydrogen bond acceptor. These groups are likely to form crucial hydrogen bonds with polar amino acid residues in the binding pocket, such as serine, threonine, and the charged residues aspartate and glutamate nih.govnih.gov.

The benzofuran ring system, being aromatic and largely nonpolar, is predisposed to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. Furthermore, the aromatic nature of the benzofuran ring allows for favorable π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan, which can significantly contribute to the stability of the protein-ligand complex nih.gov. Studies on other benzofuran derivatives have consistently highlighted the importance of these hydrophobic and aromatic interactions in achieving high binding affinity nih.gov.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the molecule's reactivity and its potential to interact with biological targets.

DFT studies on similar benzofuran structures have been used to calculate optimized geometric parameters, vibrational frequencies, and electronic properties nih.gov. The calculated HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

The distribution of electrostatic potential on the molecular surface, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-poor regions of this compound. The oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would represent a region of positive potential, indicating its role as a hydrogen bond donor.

Molecular Dynamics Simulations for Dynamic Binding Interactions and Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and the fluctuations of the ligand within the binding site. An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over a period of time, typically nanoseconds to microseconds.

The results of an MD simulation can be analyzed to assess the stability of the key interactions identified in docking studies. For example, the persistence of hydrogen bonds and the maintenance of hydrophobic contacts throughout the simulation would indicate a stable binding mode. Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein can be calculated to quantify its stability in the binding pocket. A low and stable RMSD value suggests a stable binding pose. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Studies on related benzofuran-triazole hybrids have successfully used MD simulations to confirm the stability of docked complexes. nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a pharmacophore model could be constructed with the following features:

One Hydrogen Bond Donor: The hydroxyl group.

Two Hydrogen Bond Acceptors: The oxygen of the hydroxyl group and the carbonyl oxygen.

One Aromatic Ring: The benzofuran ring.

This model could then be used to design new ligands with potentially improved activity by modifying the scaffold while retaining these key features. For instance, the ethanone side chain could be elongated or replaced with other functional groups to explore additional interactions within the binding site. Pharmacophore models derived from benzofuran-containing compounds have been successfully used to screen compound libraries and identify novel inhibitors for various targets nih.govmdpi.com.

Virtual Screening Approaches for Novel Active Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, a virtual screening campaign could be initiated to discover novel analogs with enhanced biological activity. This can be done using either ligand-based or structure-based approaches.

In a ligand-based virtual screening, the chemical structure of this compound would be used as a template to search for structurally similar compounds in a database. Similarity searching algorithms would identify molecules with a high degree of structural resemblance.

In a structure-based virtual screening, a 3D model of the target protein's binding site would be used to dock a large library of compounds. The compounds would be ranked based on their predicted binding affinity (docking score), and the top-ranking hits would be selected for further investigation. This approach has been successfully applied to discover novel benzofuran-based inhibitors for various enzymes. nih.gov

A pharmacophore model, as described in the previous section, can also be used as a filter in a virtual screening workflow to rapidly screen large databases and select compounds that possess the desired pharmacophoric features before proceeding to more computationally intensive docking calculations scirp.org.

Natural Occurrence, Isolation, and Biosynthetic Pathways

Phytochemical Investigations and Isolation from Natural Sources (e.g., Senecio glaucus, Laetiporus cremeiporus)

Phytochemical analysis has led to the identification of 1-(4-hydroxybenzofuran-5-yl)ethanone and its derivatives in various plant and fungal species. These investigations are crucial for understanding the distribution of this compound in the natural world.

Senecio glaucus

Research on the aerial parts of Senecio glaucus L. (Asteraceae) has successfully led to the isolation of several benzofuran (B130515) derivatives. A study by Hussien et al. (2022) on the methylene (B1212753) chloride/methanol extract of this plant identified three benzofuran compounds. ekb.egekb.eg While the exact compound this compound was not reported, structurally related molecules were isolated and characterized. These include:

1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone : A yellowish powder with a molecular formula of C13H12O3. ekb.eg

1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone (also known as Euparone): A yellowish powder with the elemental composition C12H10O4. ekb.eg

1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone (Euparone methyl ether): A white powder with a molecular formula of C13H12O4. ekb.eg

These findings highlight that the Senecio genus is a rich source of acetylated benzofuran derivatives. ekb.eg Further phytochemical studies on Senecio glaucus have also resulted in the isolation of a new benzofuran glucoside, 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside, from the ethyl acetate (B1210297) fraction of the plant's aerial parts. nih.gov

Laetiporus cremeiporus

The fungal genus Laetiporus is known for producing a variety of secondary metabolites. wikipedia.orgnih.gov While some species of Laetiporus have been reported to produce benzofuran derivatives, extensive literature searches have not specifically identified this compound in Laetiporus cremeiporus. Research on this edible mushroom has primarily focused on other classes of compounds, such as triterpenoids. nih.gov Therefore, the presence of this compound in Laetiporus cremeiporus remains to be scientifically validated.

CompoundNatural SourceMolecular FormulaReference
1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanoneSenecio glaucusC13H12O3 ekb.eg
1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone (Euparone)Senecio glaucusC12H10O4 ekb.eg
1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone (Euparone methyl ether)Senecio glaucusC13H12O4 ekb.eg
2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranosideSenecio glaucusNot specified nih.gov

Chemotaxonomic Significance of this compound and Related Natural Benzofurans

The presence of specific secondary metabolites, such as benzofurans, can serve as a chemical marker for classifying plants, a field known as chemotaxonomy. The distribution of benzofuran and furanoeremophilane (B1240327) derivatives within the genus Senecio holds chemotaxonomic importance. ekb.egekb.eg The isolation of acetylated benzofurans from S. glaucus contributes to the chemical profile of this species and aids in its differentiation from other Senecio species that may produce different types of secondary metabolites. ekb.eg This chemical diversity within a single genus underscores the value of phytochemical analysis in plant systematics. ekb.egejbio.org

Proposed Biosynthetic Routes to Benzofuran Core Structures in Nature

The biosynthesis of the benzofuran core in nature is thought to occur through several pathways, with the phenylpropanoid and polyketide pathways being the most prominent. For the acetylated benzofurans found in Senecio glaucus, a biosynthetic pathway has been proposed that starts from a key intermediate, 2-hydroxy-4-methoxyacetophenone. This precursor is believed to undergo a series of reactions, including prenylation and cyclization, to form the benzofuran ring system. The subsequent modifications, such as acetylation and methoxylation, lead to the various derivatives isolated from the plant. ekb.eg This proposed pathway provides a logical framework for understanding the formation of these complex natural products.

Enzymatic Pathways Involved in Biosynthesis and Modification

While a general biosynthetic route has been proposed, the specific enzymes catalyzing each step in the formation of this compound are not yet fully elucidated. However, based on the biosynthesis of other benzofurans and related phenolic compounds, several key enzyme families are likely involved:

Polyketide Synthases (PKSs): These enzymes are responsible for the synthesis of polyketide chains from simple acyl-CoA precursors. In the context of benzofuran biosynthesis, a PKS could be involved in the formation of the aromatic ring from acetate and malonate units.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. This pathway is a major route to a wide variety of plant phenolics, including the precursors to benzofurans.

Cytochrome P450 Monooxygenases: This large family of enzymes is known to be involved in a wide range of oxidative reactions, including hydroxylations and cyclizations, which are critical steps in the formation and modification of the benzofuran skeleton.

Prenyltransferases: These enzymes catalyze the attachment of prenyl groups (derived from isoprene (B109036) units) to aromatic precursors, a key step in the biosynthesis of many complex benzofurans.

Methyltransferases and Acetyltransferases: These enzymes are responsible for the final tailoring steps, adding methyl and acetyl groups to the benzofuran core, leading to the diversity of derivatives observed in nature.

The interplay of these enzyme families results in the intricate and highly regulated biosynthesis of this compound and its related compounds in natural sources.

Enzyme FamilyPotential Role in Benzofuran Biosynthesis
Polyketide Synthases (PKSs)Formation of the aromatic ring.
Phenylalanine Ammonia-Lyase (PAL)Initiation of the phenylpropanoid pathway to phenolic precursors.
Cytochrome P450 MonooxygenasesHydroxylation and cyclization reactions.
PrenyltransferasesAddition of prenyl side chains.
Methyltransferases/AcetyltransferasesTailoring of the benzofuran core structure.

Advanced Spectroscopic and Analytical Techniques in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification and structural elucidation of 1-(4-hydroxybenzofuran-5-yl)ethanone. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C10H8O3), the theoretical exact mass can be calculated and compared with the experimentally obtained value, typically within a few parts per million (ppm), to confirm its molecular formula.

Beyond accurate mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) offers deep insights into the compound's structure. By inducing fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the connectivity of the molecule. For instance, common fragmentation pathways for benzofuran (B130515) derivatives may involve cleavage of the acetyl group, loss of carbon monoxide, or ring opening of the furan moiety. The precise masses of these fragments further corroborate the proposed structure of this compound.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaTheoretical Exact Mass (m/z) [M+H]+
C10H8O3177.0552

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the carbon and proton framework of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons on the benzofuran ring system, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts (δ) of these protons are indicative of their electronic environment, and the coupling patterns (J-coupling) reveal their spatial relationships with neighboring protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their hybridization state. Signals for the carbonyl carbon of the acetyl group, the quaternary carbons of the benzofuran ring, and the methyl carbon would be observed at characteristic chemical shifts.

2D NMR (COSY, HMQC, HMBC, ROESY): To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule, for example, between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the acetyl group to the benzofuran ring at the correct position.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.8m
Acetyl CH3~2.5s
Hydroxyl OHVariables (broad)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Ketone (C=O)C=O Stretch1650 - 1700 (strong)
Aromatic RingC=C Stretch1400 - 1600
C-O StretchC-O Stretch1000 - 1300

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles with very high precision.

The resulting crystal structure would definitively confirm the connectivity of the molecule, leaving no ambiguity. Furthermore, it would reveal the conformation adopted by the molecule in the solid state. Of significant interest would be the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking. The hydroxyl group and the carbonyl oxygen of the acetyl group are potential sites for hydrogen bonding, which can play a crucial role in the packing of the molecules in the crystal lattice. Understanding these non-covalent interactions is fundamental to comprehending the solid-state properties of the compound.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Research

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), would likely be suitable for the analysis of this compound. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. By integrating the peak area in the chromatogram, the purity of a sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. While the hydroxyl group in this compound might require derivatization to increase its volatility, GC-MS can provide excellent separation and identification capabilities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. This allows for the confident identification of the compound even in complex matrices.

Table 4: Chromatographic Methods for the Analysis of this compound

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetection MethodApplication
HPLCC18Water/Acetonitrile GradientUV-VisPurity Assessment, Quantification
GC-MSPhenyl-methylpolysiloxaneHeliumMass SpectrometryIdentification in Mixtures

Future Research Directions and Translational Potential Pre Clinical Focus

Development as a Lead Compound for Drug Discovery

The journey of a molecule from a mere chemical entity to a therapeutic agent often begins with its identification as a "lead compound." A lead compound possesses some desirable biological activity but may require significant chemical modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The benzofuran (B130515) nucleus is found in a variety of natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.

Derivatives of the benzofuran scaffold have been synthesized and evaluated for numerous therapeutic targets. For instance, certain benzofuran derivatives have been investigated as potent inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. Others have shown potential as hypoxia-inducible factor-1 (HIF-1) inhibitors, which could play a role in preventing tumor angiogenesis. Given this precedent, 1-(4-hydroxybenzofuran-5-yl)ethanone represents a valid starting point for screening against a variety of biological targets to identify initial bioactivities. Its hydroxy and acetyl groups provide functional handles for the synthesis of a focused library of analogues, allowing for the exploration of structure-activity relationships (SAR).

Utilization as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology for the investigation of biological processes and the identification of new drug targets. The core structure of This compound could be adapted for this purpose. For example, the phenolic hydroxyl group or the acetyl moiety could be functionalized to attach reporter groups such as fluorophores or biotin (B1667282) tags. This would enable researchers to visualize the compound's distribution within cells or to identify its binding partners through pull-down assays.

Furthermore, the benzofuran ring system itself has been incorporated into fluorescent probes. The inherent photophysical properties of a molecule can sometimes be modulated upon binding to a biological target, providing a direct readout of the interaction. Future research could explore whether This compound or its derivatives exhibit any such useful photophysical properties.

Exploration of Novel Therapeutic Targets Based on Mechanistic Insights

Should initial screening reveal a significant biological effect for This compound , the subsequent elucidation of its mechanism of action could unveil novel therapeutic targets. Techniques such as thermal proteome profiling, affinity chromatography, or genetic screening in the presence of the compound can identify the specific proteins or pathways it modulates.

For example, a related compound, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, was found to modulate the innate immune response of phagocytes. This discovery points towards the potential of hydroxylated benzofuran ethanones to interact with components of the immune system. A similar investigative path for This compound could lead to the identification of new targets for immunomodulatory or anti-inflammatory therapies.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, but functionally equivalent, scaffold to discover new lead compounds with improved properties. If This compound demonstrates a particular biological activity, its benzofuran core could be replaced with other heterocyclic systems such as indoles, benzothiophenes, or furopyridines to explore new chemical space and potentially improve properties like solubility, metabolic stability, or patentability.

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar physicochemical properties. For the subject compound, the phenolic hydroxyl group could be replaced with a hydroxamic acid, a tetrazole, or other acidic functional groups to modulate its acidity and binding interactions. Similarly, the acetyl group could be replaced with other acyl groups or even different electron-withdrawing groups to fine-tune its electronic properties and steric profile.

Synthetic Biology Approaches for Biosynthesis and Scalability

While many benzofurans are accessible through traditional chemical synthesis, synthetic biology offers a potentially more sustainable and scalable route to production. The biosynthesis of benzofuran-containing natural products often involves complex enzymatic cascades. By identifying the genes responsible for the biosynthesis of similar compounds in microorganisms or plants, it may be possible to engineer metabolic pathways in host organisms like E. coli or yeast for the production of This compound .

This approach would involve identifying or engineering enzymes capable of constructing the benzofuran ring and subsequently decorating it with the required hydroxyl and acetyl groups. While a challenging endeavor, a successful biosynthetic route could provide a cost-effective and environmentally friendly method for producing this compound and its derivatives in large quantities for further pre-clinical and potentially clinical development.

Research Findings on Related Benzofuran Derivatives

While direct research on This compound is limited, studies on closely related compounds provide a strong rationale for its investigation. The following table summarizes findings on various benzofuran derivatives, illustrating the broad therapeutic potential of this chemical class.

Compound/Derivative ClassTherapeutic Target/ActivityKey Findings
Benzofuran derivativesLysine-specific demethylase 1 (LSD1) InhibitionA representative compound showed excellent LSD1 inhibition (IC50 = 0.065 μM) and anti-proliferative activity against several cancer cell lines.
N-(benzofuran-5-yl)aromaticsulfonamide derivativesHypoxia-inducible factor-1 (HIF-1) InhibitionA lead compound inhibited HIF-1 transcriptional activity with an IC50 of 12.5 μM and demonstrated anti-angiogenic potential.
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanoneImmunomodulationInhibited polymorphonuclear leukocyte chemotaxis with an IC50 value comparable to ibuprofen.
Benzofuran derivativesAnti-inflammatorySome synthesized derivatives showed anti-inflammatory activity comparable to Diclofenac in a rat paw edema model.
Moracin family (arylbenzofurans)Various (Anticancer, Antimicrobial, Antioxidant)Natural products from Morus species with a wide range of documented biological activities.

Q & A

Q. What are the optimal synthetic routes for 1-(4-hydroxybenzofuran-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves condensation reactions under reflux. For analogous benzofuran derivatives, anhydrous ethanol with piperidine as a catalyst is effective. Reaction parameters (temperature, molar ratios, and solvent polarity) should be systematically varied. For example, reflux temperatures (~78°C for ethanol) and stoichiometric excess of carbonyl precursors (e.g., ketones or aldehydes) improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran scaffold and substituent positions. For example, the acetyl group (C=O\text{C=O}) appears at ~200 ppm in 13C^{13}C-NMR, while aromatic protons resonate between 6.5–8.0 ppm in 1H^1H-NMR .
  • FT-IR : Identify key functional groups (e.g., O–H stretch at 3200–3600 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. Use the SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Challenges include:
  • Data Quality : High-resolution data (<1.0 Å) is critical to avoid overfitting.
  • Hydrogen Bonding : The hydroxyl group may form intermolecular bonds, requiring careful modeling of thermal parameters.
  • Disorder : Flexible substituents (e.g., acetyl groups) may exhibit positional disorder; apply restraints during refinement .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study conformational stability.
  • QSAR Modeling : Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers address contradictions in biological activity data for benzofuran derivatives like this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values or mechanism-of-action studies often arise from:
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across replicates.
  • Purity : Confirm compound purity (>95% via HPLC) to exclude confounding byproducts.
  • Metabolic Stability : Perform hepatic microsome assays to assess if rapid degradation skews activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.